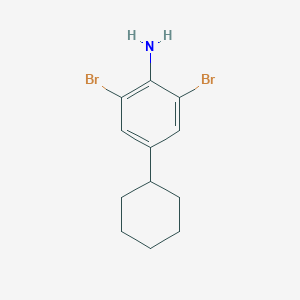

2,6-Dibromo-4-cyclohexylaniline

Overview

Description

Synthesis Analysis

2,6-Dibromo-4-cyclohexylaniline can be synthesized through hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, derived from 4-aminobenzene sulfonamide and hydrobromic acid. An alternative method involves neutralizing 4-aminobenzene sulfonic acid in water with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, which is then converted to 2,6-dibromoaniline by de-sulfonating under acidic conditions (Geng Rui-xue, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-dibromo-4-cyclohexylaniline, such as cyclohexanaminium derivatives, have been extensively studied, revealing intricate details about their crystalline structure and the interactions within. For instance, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate has been synthesized and characterized, showing how the N atoms in the cyclohexanamine molecule are protonated, with the crystal structure stabilized by hydrogen bonds (J. Li, Zunjun Liang, X. Pan, 2017).

Chemical Reactions and Properties

2,6-Dibromo-4-cyclohexylaniline participates in various chemical reactions, indicative of its reactivity and functional group behavior. For example, the cleavage of a C-C bond in cyclobutylanilines by visible-light photoredox catalysis is a significant reaction, demonstrating the potential of cyclohexylanilines in innovative synthetic strategies (Jiang Wang, N. Zheng, 2015).

Physical Properties Analysis

The physical properties of 2,6-dibromo-4-cyclohexylaniline and related compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments and applications. These properties are typically determined through experimental measurements and contribute to the compound's utility in different chemical reactions and processes.

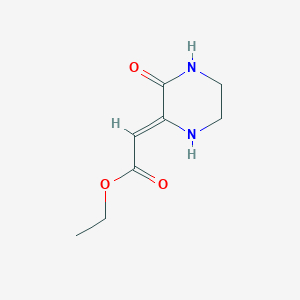

Chemical Properties Analysis

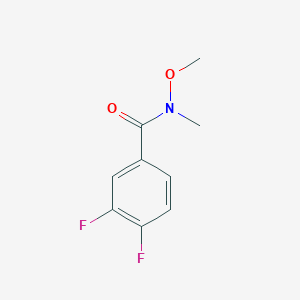

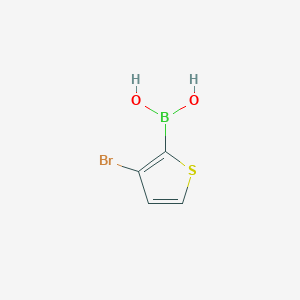

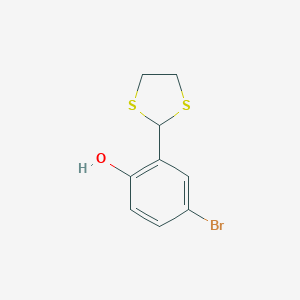

The chemical properties of 2,6-dibromo-4-cyclohexylaniline, including its reactivity towards other chemicals, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. The compound's ability to undergo reactions such as dithioacetalization and transdithioacetalization, facilitated by catalysts like TABCO and NBS, highlights its versatility and the potential for creating a wide range of derivatives (N. Iranpoor*, H. Firouzabadi*, H. Shaterian, M. Zolfigol, 2002).

Scientific Research Applications

Chemical Synthesis and Flame Retardant Applications

2,6-Dibromo-4-cyclohexylaniline is a compound that, while not directly cited in the available literature, shares structural similarities with other brominated compounds utilized in various scientific applications. For instance, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH), a related brominated flame retardant, has been identified in environmental samples. TBECH, used primarily as an additive flame retardant, showcases the environmental presence and potential impact of brominated compounds. This particular study emphasizes the importance of precise analytical techniques for identifying brominated flame retardants in environmental samples, highlighting the relevance of such compounds in environmental science and toxicology (Tomy et al., 2008).

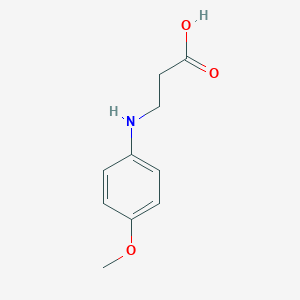

Organic Intermediates

Dibromoanilines, including structures similar to 2,6-dibromo-4-cyclohexylaniline, serve as important organic intermediates. They are utilized in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. The synthesis of 2,6-dibromoaniline, for example, involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, demonstrating the compound's utility in chemical synthesis and the broader context of organic chemistry (Geng Rui-xue, 2004).

Photophysical Studies

The study of Schiff bases, including compounds structurally related to 2,6-dibromo-4-cyclohexylaniline, reveals insights into prototropy and radical scavenging activities. Such compounds have been explored for their solvent, substituent, and temperature dependence of prototropy, alongside their potential applications as therapeutic agents or ingredients in the medicinal and food industries due to their radical scavenging properties. This research underscores the relevance of brominated compounds in developing pharmaceuticals and food additives with beneficial health effects (Kaştaş et al., 2017).

Environmental Impact and Analysis

Further, the identification and characterization of brominated flame retardants like TBECH in environmental samples, as detailed in studies, exemplify the critical need for environmental monitoring and understanding the persistence and behavior of such compounds in ecosystems. The methodologies developed for analyzing these compounds are vital for environmental protection efforts, illustrating the environmental relevance of brominated chemical compounds (Arsenault et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2,6-dibromo-4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWWUEPYMLJAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379020 | |

| Record name | 2,6-dibromo-4-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-cyclohexylaniline | |

CAS RN |

175135-11-2 | |

| Record name | 2,6-Dibromo-4-cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)